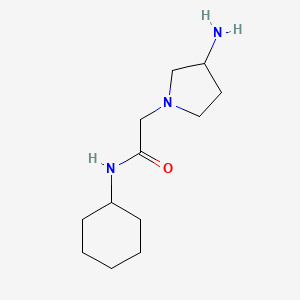

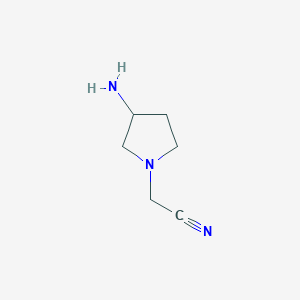

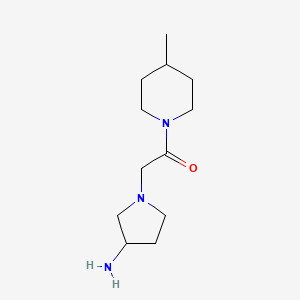

2-(3-Aminopyrrolidin-1-yl)acetonitrile

Descripción general

Descripción

2-(3-Aminopyrrolidin-1-yl)acetonitrile, or 2-APA, is an organic compound that is widely used in scientific research due to its unique properties. It has a wide variety of applications in fields such as chemistry, biochemistry, pharmacology, and medicine. 2-APA is a versatile compound that can be used as a starting material for the synthesis of a variety of compounds, as well as a research tool to study the structure and function of proteins, enzymes, and other biological molecules.

Aplicaciones Científicas De Investigación

1. Fluorescent Probe for Metal Ions

The compound has been utilized in the development of fluorescent probes for detecting metal ions. A rhodamine-azacrown derivative, incorporating a structure related to 2-(3-Aminopyrrolidin-1-yl)acetonitrile, showed selective response to Al3+ and Fe3+ ions in mixed solvent systems, indicating its potential for use in environmental monitoring and biochemical assays (Fang et al., 2014).

2. Cyclometalation and Dehydrogenation Reactions

The reaction of related chiral secondary amines with metal complexes in acetonitrile has been studied, revealing insights into cyclometalation and dehydrogenation processes. These findings have implications for the synthesis of complex metal-organic frameworks and catalysts (Barloy et al., 2011).

3. Anticancer Activity

Derivatives of a similar structure have been synthesized and tested for anticancer activity, showing promising results against certain cancer cell lines. This opens up potential applications in the development of new chemotherapeutic agents (Sa̧czewski et al., 2006).

4. Determination of Amines

The compound has been used in the development of a sensitive method for the determination of amines. This method, involving a condensation reaction, is significant for environmental monitoring and the analysis of biological samples (You et al., 2006).

5. Helix-Helix Interactions

Studies involving similar compounds have provided insights into helix-helix interactions, which are fundamental in understanding protein structure and function, with implications for drug design and protein engineering (Stefankiewicz et al., 2011).

6. Synthesis of Heterocycles

Reactions involving related structures have been used for the synthesis of heterocycles, which are crucial in the development of pharmaceuticals and agrochemicals (Shemehen et al., 2020).

7. Fluorimetric Chemosensors

Compounds structurally similar have been evaluated as fluorimetric chemosensors for ion recognition, important for environmental monitoring and the development of diagnostic tools (Esteves et al., 2016).

8. Electrochemistry-Mass Spectrometry

Studies on related structures have contributed to the development of methods in electrochemistry-mass spectrometry, enhancing the understanding of complex electrochemical processes and aiding in the development of new analytical techniques (Metelková et al., 2015).

9. Photodissociation in Metal Complexes

Research involving similar compounds has shed light on photodissociation mechanisms in metal complexes, paving the way for the development of photoactivated drugs and materials (Tu et al., 2015).

10. Chemical Transformations

The compound has been involved in chemical transformations that are integral to the synthesis of various organic molecules, which has implications for the pharmaceutical industry and material science (Kostyuchenko et al., 2009).

Propiedades

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGFIROOXYDQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopyrrolidin-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468076.png)

![2-(3-aminopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1468085.png)

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1468088.png)

![1-[(thiophen-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468090.png)

![1-[(2-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1468091.png)